Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester
Description
This compound is a mandelic acid derivative featuring two distinct structural modifications:
- Esterification: The carboxylic acid group is esterified with a (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl moiety, which introduces a partially saturated heterocyclic ring system. This modification may enhance lipophilicity and influence binding interactions with chiral selectors or biological targets .
Mandelic acid derivatives are widely used in pharmaceuticals, agrochemicals, and asymmetric catalysis due to their enantioselective properties .
Properties
CAS No. |
93101-36-1 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate |
InChI |
InChI=1S/C20H23NO3/c1-16(2)9-12-20(23,18-7-5-4-6-8-18)19(22)24-15-17-10-13-21(3)14-11-17/h4-8,10,23H,1,11,13-15H2,2-3H3 |
InChI Key |
FODUEESCYFGXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CC(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Yields and Purity
The reported yields for similar esterification reactions involving mandelic acid derivatives typically range from 70% to 90%, depending on the reaction conditions and purification methods. Purity is generally confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
Mechanistic Insights
The alkylation step involves nucleophilic substitution at the alpha position of mandelic acid, facilitated by the acidity of the alpha proton and the stability of the resulting carbanion intermediate. Esterification proceeds via nucleophilic attack of the alcohol on the activated acid derivative.
Challenges and Optimization
- Control of regioselectivity during alkylation to prevent over-alkylation or side reactions.
- Maintaining the integrity of the alkyne functionality during subsequent steps.
- Optimization of reaction conditions to maximize yield and minimize impurities.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Materials | Mandelic acid, 3-methylbut-1-yn-3-enyl halide, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol |
| Key Reactions | Alkylation, acid chloride formation, esterification |
| Typical Solvents | Tetrahydrofuran, dichloromethane, ethyl acetate |
| Catalysts/Bases | Triethylamine, pyridine, or other organic bases |
| Reaction Conditions | Inert atmosphere, low to moderate temperature (0-25 °C) |
| Purification Techniques | Chromatography, recrystallization |
| Yield Range | 70-90% |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Introduction to Mandelic Acid Derivative Applications
Mandelic acid, specifically the compound Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester , is a notable derivative with diverse applications in pharmaceutical and chemical research. This compound is characterized by its unique structure that includes a tetrahydropyridine moiety, which contributes to its biological activity and potential therapeutic uses.
Pharmaceutical Development
Mandelic acid derivatives are explored for their potential as anticholinergic agents . The compound has been noted for its deliriant properties , making it a candidate for further investigation in pharmacological studies aimed at understanding its effects on the central nervous system. Specifically, it has been reported to have an effective dose (ED50) of approximately 1.2 µg/kg, indicating potent biological activity .
Chiral Separation Techniques
The unique chiral properties of mandelic acid derivatives allow their use in chiral separation techniques . Recent studies have demonstrated the effectiveness of various analytical derivatives of mandelic acid in achieving high chiral selectivity during chromatographic processes. For instance, the use of cyclodextrins as selectors has shown promising results in separating enantiomers of mandelic acid derivatives under controlled conditions .
Table 1: Chiral Selectivity and Retention Indices
| Compound ID | Selectivity (α) | Kovats Retention Index (KIs) | Boiling Point (°C) |
|---|---|---|---|
| Me/OH | 1.035 | 1589 | 266.08 |
| +Me/Me/OH | <1.01 | 1717 | 282.27 |
| tMe/Me/OH | 1.048 | 1557 | 268.34 |
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of mandelic acid derivatives. For example, acute toxicity studies have indicated an LD50 value of 36 mg/kg when administered intravenously in rodent models . Understanding the toxicological aspects is crucial for evaluating the therapeutic window and safety for potential human applications.
Synthesis and Optimization
Research into the synthesis of mandelic acid derivatives has focused on optimizing reaction conditions to enhance yield and selectivity. Techniques such as total synthesis and modification of existing synthetic pathways are being investigated to produce these compounds more efficiently .
Case Study 1: Anticholinergic Activity
A study published in a pharmacological journal examined the effects of mandelic acid derivatives on muscarinic acetylcholine receptors (mAChRs). The findings suggested that these compounds could serve as effective antagonists, providing insights into their potential use in treating conditions associated with excessive cholinergic activity.
Case Study 2: Chiral Separation Efficiency
In another study focusing on chiral separation, researchers utilized various cyclodextrin selectors to analyze the retention times and selectivity of mandelic acid derivatives. The results highlighted significant improvements in chiral resolution compared to traditional methods, showcasing the importance of these derivatives in analytical chemistry applications .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Limitations
- Synthesis Challenges : The compound’s complex structure may require multi-step synthesis, contrasting with simpler esters (e.g., methyl or ethyl) .
- Analytical Limitations : Current chiral separation methods for mandelic acid derivatives are optimized for smaller substituents. The target compound’s steric bulk necessitates method customization (e.g., using SBE-β-CD with larger cavity size) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can experimental design minimize trial-and-error approaches?
- Methodological Answer : Synthetic routes should integrate quantum chemical reaction path searches (e.g., using density functional theory, DFT) to predict feasible pathways, followed by statistical experimental design (e.g., factorial or response surface methodologies) to optimize reaction parameters. This reduces the number of required experiments by systematically varying factors like temperature, solvent polarity, and catalyst loading . Computational feedback loops, as implemented by ICReDD, can refine experimental conditions using data-driven insights .
Q. How should researchers characterize this compound’s structural and stereochemical properties?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign stereochemistry via NOESY/ROESY for spatial proton-proton correlations.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- Mass spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.
Cross-validate results with reference standards (e.g., mandelic acid derivatives in pharmaceutical analysis protocols) .
Advanced Research Questions
Q. How can contradictions in reaction yield data under varying conditions be systematically resolved?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis or partial least squares regression) to identify hidden variables (e.g., trace moisture, impurities) affecting reproducibility. Integrate computational models (e.g., microkinetic simulations) to isolate rate-limiting steps and validate hypotheses through controlled perturbation experiments .
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral centers?
- Methodological Answer :
- Chiral catalysts : Screen organocatalysts or transition-metal complexes (e.g., BINOL-derived systems) using high-throughput experimentation.
- Dynamic kinetic resolution : Design reaction conditions (pH, temperature) to favor one enantiomer via reversible intermediates.
- Computational modeling : Simulate transition states to predict enantioselectivity trends, guided by DFT calculations .
Q. How can degradation pathways be modeled under thermal or oxidative stress?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to elevated temperatures/oxidizers and analyze degradation products via HPLC-MS or GC-MS.
- Computational modeling : Use molecular dynamics (MD) simulations to predict bond dissociation energies and reactive intermediates. Pair with quantum mechanical/molecular mechanical (QM/MM) methods to map degradation trajectories .
Q. What advanced separation techniques are suitable for isolating stereoisomers or reaction byproducts?
- Methodological Answer :
- Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized via DOE.
- Membrane technologies : Explore enantioselective membranes (e.g., cyclodextrin-functionalized polymers) for continuous separation, leveraging CRDC subclass RDF2050104 methodologies .
Data Analysis and Validation
Q. How can researchers validate computational predictions of reaction mechanisms for this compound?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare experimental and computed KIEs to confirm proposed mechanisms.
- In-situ spectroscopy : Use FTIR or Raman to detect transient intermediates predicted by simulations .
Q. What statistical frameworks address batch-to-batch variability in physicochemical property measurements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
